(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
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Overview
Description
. This compound is characterized by its complex structure, which includes a fluorinated benzo[b]thiophene moiety and a pyridinyl-indolinyl methanone group.
Mechanism of Action
Target of Action
The compound “(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone” contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the wide range of activities exhibited by indole derivatives, it’s possible that this compound could have multiple effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]thiophene and indoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include fluorinating agents, pyridine derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur, particularly at the fluorinated benzo[b]thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-3-yl)indolin-1-yl)methanone: Similar structure with a pyridin-3-yl group instead of pyridin-4-yl.
(5-Chlorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone: Chlorine substitution instead of fluorine.
(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)ethanone: Ethyl group instead of methanone.
Uniqueness
The uniqueness of (5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated benzo[b]thiophene moiety and pyridinyl-indolinyl methanone group make it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2OS/c23-18-2-4-20-17(12-18)13-21(27-20)22(26)25-10-7-16-11-15(1-3-19(16)25)14-5-8-24-9-6-14/h1-6,8-9,11-13H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQXXYKWFAYVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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